Fluorine-Driven Molecular Weight and Lipophilicity Shift vs. 1-Benzyl-3-methyl-1H-pyrazol-4-amine
Introduction of a single fluorine atom at the 3-position of the benzyl ring increases the molecular weight by 17.99 Da (from 187.24 to 205.23 g/mol) relative to the unsubstituted benzyl analog 1-benzyl-3-methyl-1H-pyrazol-4-amine . Based on the measured LogP of 1.38 for the closely related des-methyl analog 1-(3-fluorobenzyl)-1H-pyrazol-4-amine, the target compound's LogP is estimated in the range of 1.8–2.0, representing an approximate increase of 0.3–0.5 log units compared to the non-fluorinated benzyl analog (estimated LogP ~1.4–1.6) . This lipophilicity increment is sufficient to alter membrane permeability and non-specific protein binding without pushing the compound outside drug-like chemical space (LogP < 3).
| Evidence Dimension | Molecular weight and calculated/estimated LogP |
|---|---|
| Target Compound Data | MW = 205.23 g/mol; Estimated LogP ≈ 1.8–2.0 (by analogy with des-methyl analog LogP = 1.38 plus ~0.4 for the methyl group contribution) |
| Comparator Or Baseline | 1-Benzyl-3-methyl-1H-pyrazol-4-amine: MW = 187.24 g/mol; Estimated LogP ≈ 1.4–1.6 |
| Quantified Difference | ΔMW = +17.99 Da; ΔLogP ≈ +0.3 to +0.5 log units |
| Conditions | Calculated properties; LogP benchmarked against Hit2Lead/ChemBridge experimentally derived LogP for des-methyl 3-fluorobenzyl analog |
Why This Matters
The +18 Da mass shift and +0.3–0.5 LogP increase provide a quantifiable lipophilicity gradient for SAR studies without altering the core hydrogen-bonding capacity of the 4-aminopyrazole scaffold.
